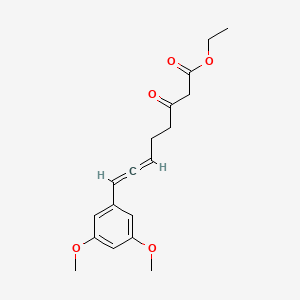
Dimethyl(2-phenylethenyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-phenylethenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenylethenyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(2-phenylethenyl)silane. The reaction typically proceeds under mild conditions, using water or a dilute acid as the hydrolyzing agent. Another method involves the oxidation of dimethyl(2-phenylethenyl)silane using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous hydrolysis of dimethyl(2-phenylethenyl)silane in a controlled environment. This process ensures a consistent yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-phenylethenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, alkylating agents.
Major Products Formed
Oxidation: Silanones.
Reduction: Silanes.
Substitution: Halosilanes, alkoxysilanes.
Aplicaciones Científicas De Investigación
Dimethyl(2-phenylethenyl)silanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of dimethyl(2-phenylethenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The phenylethenyl group provides additional reactivity, allowing the compound to participate in various chemical reactions. These interactions enable the compound to exert its effects in different applications, such as catalysis and material synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilanol
- Diphenylsilanediol
Uniqueness
Dimethyl(2-phenylethenyl)silanol is unique due to the presence of the phenylethenyl group, which imparts additional reactivity compared to other silanols. This makes it particularly useful in applications requiring specific chemical transformations .
Propiedades
Número CAS |
921224-21-7 |
|---|---|
Fórmula molecular |
C10H14OSi |
Peso molecular |
178.30 g/mol |
Nombre IUPAC |
hydroxy-dimethyl-(2-phenylethenyl)silane |
InChI |
InChI=1S/C10H14OSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
Clave InChI |
XKUPZGLKDPWUSG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)

![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)



![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
